6-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-3-methyl-1H-pyrimidine-2,4-dione
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Overview
Description
6-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-3-methyl-1H-pyrimidine-2,4-dione is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
The synthesis of 6-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-3-methyl-1H-pyrimidine-2,4-dione can be achieved through several synthetic routes. One common method involves the cyclization of N-arylbromomaleimides with aminocrotonic acid esters. This reaction is a Hantzsch-type domino process, which includes initial nucleophilic C-addition or substitution followed by intramolecular nucleophilic addition without the recyclization of the imide cycle . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the pyrrolo[3,4-c]pyrrole core or the pyrimidine ring.
Scientific Research Applications
6-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-3-methyl-1H-pyrimidine-2,4-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an inhibitor of protein methyltransferases and glycosyltransferases, as well as an agonist of various serotonin receptors . Additionally, it has been investigated for its potential use as an antibacterial agent and in the development of optoelectronic materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of protein methyltransferases, it binds to the active site of the enzyme, preventing the transfer of methyl groups to target proteins. This can affect various cellular processes, including gene expression and signal transduction. As an agonist of serotonin receptors, it mimics the action of serotonin, leading to the activation of downstream signaling pathways that regulate mood, cognition, and other physiological functions.
Comparison with Similar Compounds
Similar compounds to 6-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-3-methyl-1H-pyrimidine-2,4-dione include other pyrrolo[3,4-c]pyrrole derivatives, such as tert-butyl (3aR,6aS)-2-benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate . These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-(2-benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-3-methyl-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-20-17(23)7-16(19-18(20)24)22-11-14-9-21(10-15(14)12-22)8-13-5-3-2-4-6-13/h2-7,14-15H,8-12H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGCMWGNAMQYRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N2CC3CN(CC3C2)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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